molecular formula C20H23NO4S2 B11084623 2-Methoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 4-methylbenzenesulfonate

2-Methoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 4-methylbenzenesulfonate

Cat. No.: B11084623
M. Wt: 405.5 g/mol
InChI Key: XMBQJBIXMQHAAR-UHFFFAOYSA-N
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Description

2-Methoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 4-methylbenzenesulfonate is a complex organic compound that features a piperidine ring and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the reaction of 2-methoxy-4-nitrophenol with piperidine to form 2-methoxy-4-(piperidin-1-yl)phenol. This intermediate is then reacted with carbon disulfide and methyl iodide to introduce the carbonothioyl group. Finally, the compound is sulfonated using 4-methylbenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group in intermediates can be reduced to an amine.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-hydroxy-4-(piperidin-1-ylcarbonothioyl)phenyl 4-methylbenzenesulfonate.

Scientific Research Applications

2-Methoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The sulfonate group may enhance the compound’s solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(piperidin-1-yl)phenyl 4-methylbenzenesulfonate: Lacks the carbonothioyl group.

    4-Methoxy-2-(piperidin-1-ylcarbonothioyl)phenyl 4-methylbenzenesulfonate: Positional isomer with different properties.

Uniqueness

2-Methoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 4-methylbenzenesulfonate is unique due to the presence of both the piperidine ring and the carbonothioyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields .

Properties

Molecular Formula

C20H23NO4S2

Molecular Weight

405.5 g/mol

IUPAC Name

[2-methoxy-4-(piperidine-1-carbothioyl)phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C20H23NO4S2/c1-15-6-9-17(10-7-15)27(22,23)25-18-11-8-16(14-19(18)24-2)20(26)21-12-4-3-5-13-21/h6-11,14H,3-5,12-13H2,1-2H3

InChI Key

XMBQJBIXMQHAAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C(=S)N3CCCCC3)OC

Origin of Product

United States

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